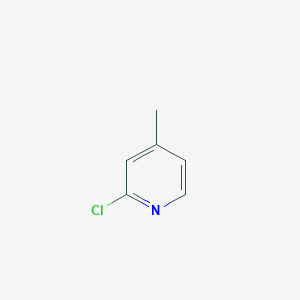

2-Chloro-4-methylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVSTDHRRYQFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190241 | |

| Record name | 2-Chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3678-62-4 | |

| Record name | 2-Chloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3678-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003678624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of 2-Chloro-4-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures for its synthesis.

Core Compound Identification

2-Chloro-4-methylpyridine, also known as 2-Chloro-4-picoline, is a halogenated heterocycle.[1] Its unique structure makes it a versatile building block in organic synthesis.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 2-Chloro-4-methylpyridine.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₆ClN[2] |

| Molecular Weight | 127.57 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2][3] |

| Boiling Point | 194-195 °C[3] |

| Density | 1.142 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.529[4] |

| Flash Point | 89.6 °C[2] |

| Vapor Pressure | 0.593 mmHg at 25°C[2] |

| Melting Point | 115 °C[2] |

Table 2: Chemical and Computational Data

| Property | Value |

| InChI Key | MZVSTDHRRYQFGI-UHFFFAOYSA-N[5] |

| SMILES | Cc1ccnc(Cl)c1[4] |

| LogP | 2.04340[2] |

| pKa | 0.94±0.10 (Predicted)[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

| Rotatable Bond Count | 0[2] |

Applications in Research and Development

2-Chloro-4-methylpyridine is a crucial reagent in the synthesis of various compounds, particularly in the pharmaceutical industry. It is notably used in the production of:

-

mGLUR5 modulators: Specifically, imidazolyl-ethynyl-pyridines, which are being investigated as potential antipsychotics.[1][2]

-

TGR5 agonists: It is a precursor for trifluoromethyl(pyrimidinyl)azetidinecarboxamides, which are potent and orally bioavailable TGR5 agonists.[1][2]

-

Anti-ulcer drugs: It is a key intermediate in the synthesis of Lafutidine, a second-generation H2 receptor antagonist.[6]

-

Cross-coupling reactions: It reacts with 3,5-bis(trifluoromethyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine.[4]

Experimental Protocols: Synthesis of 2-Chloro-4-methylpyridine

Several methods for the synthesis of 2-Chloro-4-methylpyridine have been reported. Below are detailed protocols for two common approaches.

Method 1: From 2-Amino-4-methylpyridine (B118599)

This method involves a diazotization reaction followed by chlorination.

Experimental Workflow:

Caption: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-methylpyridine.

Detailed Protocol:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (15.0 g, 139 mmol) in concentrated hydrochloric acid (200 mL) and cool the solution to 0 °C in an ice-salt bath.[3][6]

-

Slowly add a solution of sodium nitrite (13.88 g, 200 mmol) in water dropwise to the reaction mixture, maintaining the temperature at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.[3]

-

Alternatively, the mixture can be heated to 70-100 °C for 15-30 minutes.[6]

-

Cool the mixture and adjust the pH to 6.0-8.0.[6]

-

The resulting white solid product is collected.

-

-

Chlorination:

-

To the white solid obtained in the previous step, add phosphorus oxychloride (POCl₃).[6]

-

Heat the mixture to 80-110 °C and maintain it under reflux with stirring for 5-15 hours.[6]

-

After cooling, carefully quench the reaction with cold water and ammonia (B1221849), keeping the temperature between 20-35 °C.[6]

-

Adjust the pH to 10.0-11.5 with ammonia water.[6]

-

The product, 2-chloro-4-methylpyridine, is then isolated by distillation under reduced pressure.[6]

-

Method 2: From 3-Methylpyridine (B133936) 1-Oxide

This method involves the reaction of a pyridine (B92270) N-oxide with a chlorinating agent.

Experimental Workflow:

Caption: Synthesis of 2-Chloro-4-methylpyridine from 3-Methylpyridine 1-Oxide.

Detailed Protocol:

-

The preparation involves the reaction of 3-methylpyridine 1-oxide with phosphorus oxychloride.[1]

-

This reaction is carried out in the presence of a basic organic nitrogen mixture and a diluent.[1]

-

The reaction temperature is maintained between -50 °C and +50 °C.[1]

-

This method is reported to produce a significantly higher yield of 2-chloro-4-methylpyridine with a lower proportion of isomeric by-products compared to other synthetic routes.[1]

-

The final product can be purified by standard methods such as distillation.[1]

Safety and Handling

2-Chloro-4-methylpyridine is a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation[4][7][8] |

| Eye Irritation | H319 | Causes serious eye irritation[4][7][8] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[4][7][8] |

GHS Pictogram:

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4][8]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[4][8]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[8]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[8]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[9]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9]

Storage:

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[10]

References

- 1. alkalimetals.com [alkalimetals.com]

- 2. 2-Chloro-4-methylpyridine|lookchem [lookchem.com]

- 3. 2-Chloro-4-picoline | 3678-62-4 [chemicalbook.com]

- 4. 2-Chloro-4-methylpyridine 98 3678-62-4 [sigmaaldrich.com]

- 5. 2-Chloro-4-methylpyridine | 2-Chloro-4-picoline | Pyridines | Ambeed.com [ambeed.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

2-Chloro-4-methylpyridine solubility and stability data

An In-depth Technical Guide to 2-Chloro-4-methylpyridine: Physicochemical Properties, Solubility, and Stability

Introduction

2-Chloro-4-methylpyridine, also known as 2-chloro-4-picoline, is a halogenated heterocyclic organic compound with the chemical formula C₆H₆ClN.[1] It serves as a crucial building block and reagent in organic synthesis, particularly in the development of pharmaceutical compounds.[2] Its applications include the synthesis of mGLUR5 modulators as potential antipsychotics and the preparation of potent, orally bioavailable TGR5 agonists.[1][2] Given its role in complex chemical syntheses, a thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, formulation, and storage.

This technical guide provides a consolidated overview of the available physicochemical data for 2-Chloro-4-methylpyridine, outlines detailed experimental protocols for its characterization, and presents logical workflows relevant to its application in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of 2-Chloro-4-methylpyridine are summarized below. This data is essential for handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 3678-62-4 | |

| Molecular Formula | C₆H₆ClN | [1] |

| Molecular Weight | 127.57 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 194-195 °C (lit.) | [3] |

| Density | 1.142 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.529 (lit.) | [3] |

| Flash Point | 89.6 °C | [2] |

| LogP | 2.04340 | [2] |

Solubility Profile

Quantitative, peer-reviewed solubility data for 2-Chloro-4-methylpyridine in various solvents is not extensively documented in publicly available literature. A Safety Data Sheet for the compound explicitly states "no data available" for solubility.[4] However, based on its chemical structure (a moderately polar aromatic heterocycle with a logarithmic octanol-water partition coefficient, LogP, of approximately 2.0) and data from related compounds, a qualitative solubility profile can be inferred.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The molecule is primarily nonpolar, though the nitrogen atom allows for some hydrogen bonding. |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | The compound is expected to be miscible with polar protic solvents. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | "Like dissolves like" principle; the chloro-substituent and aromatic ring favor solubility. |

| Aromatic Solvents (e.g., Toluene) | Soluble | A related compound, 2-chloro-4-iodo-3-methylpyridine, is noted to be soluble in toluene.[5] |

| Ethers (e.g., Diethyl ether, THF) | Soluble | Expected to be soluble in moderately polar aprotic solvents. |

| Apolar Solvents (e.g., Hexanes) | Moderately Soluble | The methyl group and aromatic ring provide nonpolar character. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and standard approach.[6]

1. Materials and Equipment:

-

2-Chloro-4-methylpyridine

-

Selected solvents (e.g., water, ethanol, toluene) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

2. Procedure:

-

Preparation: Add an excess amount of 2-Chloro-4-methylpyridine to a vial containing a known volume of the chosen solvent. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.[6]

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solute settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved particulates.[7]

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of 2-Chloro-4-methylpyridine in the diluted sample using a pre-validated analytical method, such as HPLC-UV or GC-MS.

-

Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Workflow for determining solubility via the shake-flask method.

Stability Profile

-

Hydrolysis: The chloro-substituent on the pyridine (B92270) ring can be susceptible to nucleophilic substitution, particularly hydrolysis under strong acidic or basic conditions at elevated temperatures. A study on related α-chloro-substituted pyridones showed that they undergo hydrolysis.[8]

-

Light Sensitivity: Pyridine derivatives can be sensitive to light. To maintain purity, storage in amber or opaque containers is recommended.[9]

-

Oxidation: The compound may be sensitive to strong oxidizing agents.

-

Recommended Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[2][9]

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for assessing the purity of 2-Chloro-4-methylpyridine and quantifying it in the presence of its degradation products.[10][11]

1. Forced Degradation Study:

-

Objective: To intentionally degrade the compound to produce potential impurities and degradation products.[10]

-

Conditions: Subject solutions of 2-Chloro-4-methylpyridine (~1 mg/mL) to various stress conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound at 105 °C for 72 hours.

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) for 72 hours.

-

-

Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

2. HPLC Method Development & Validation:

-

Column & Mobile Phase Screening: Start with a reverse-phase C18 column. Screen different mobile phase compositions (e.g., gradients of acetonitrile (B52724) and water/buffer) to achieve separation between the parent peak and any degradation peaks.[11]

-

Detection: Use a photodiode array (PDA) detector to identify the optimal detection wavelength and to check for peak purity.

-

Validation (per ICH guidelines):

-

Specificity: Ensure the method can resolve the main compound from all degradation products.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.[11]

-

LOD & LOQ: Determine the Limit of Detection and Limit of Quantification.

-

References

- 1. alkalimetals.com [alkalimetals.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-氯-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 2-CHLORO-4-IODO-3-METHYLPYRIDINE | 153034-88-9 [amp.chemicalbook.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. benchchem.com [benchchem.com]

- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Store 2-Chloro-4-iodo-5-methylpyridine Safely - ChemPacific [chempacific-zhejiang.com]

- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 11. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Suppliers of 2-Chloro-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyridine, also known as 2-chloro-4-picoline, is a critical heterocyclic building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique reactivity, stemming from the presence of a chlorine atom at the 2-position of the pyridine (B92270) ring, makes it a valuable precursor for introducing the 4-methylpyridine (B42270) moiety into more complex molecules. This technical guide provides an in-depth overview of the commercial availability, key suppliers, synthesis protocols, and significant applications of 2-Chloro-4-methylpyridine, with a particular focus on its role in the development of therapeutic agents.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3678-62-4 | [1] |

| Molecular Formula | C₆H₆ClN | [1] |

| Molecular Weight | 127.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 194-195 °C | [3] |

| Density | 1.142 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.529 | [3] |

Commercial Availability and Suppliers

2-Chloro-4-methylpyridine is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically range from 98% to over 99%. The following table summarizes a selection of prominent suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 2-Chloro-4-methylpyridine | 98% | 5 mL | $98.50 |

| 98% | 25 mL | $307.00 | ||

| TCI Chemical | 2-Chloro-4-methylpyridine | >98.0% (GC) | 5 g | $23.00 |

| >98.0% (GC) | 25 g | $66.00 | ||

| SynQuest Laboratories | 2-Chloro-4-methylpyridine | 25 g | $16.00 | |

| 100 g | $56.00 | |||

| 500 g | $242.00 | |||

| Oakwood Chemical | 2-Chloro-4-methylpyridine | 99% | 100 g | $44.00 |

| TRC | 2-Chloro-4-methylpyridine | 10 g | $125.00 | |

| 25 g | $220.00 |

Synthesis of 2-Chloro-4-methylpyridine

Several synthetic routes to 2-Chloro-4-methylpyridine have been reported. A common and effective method involves the chlorination of 4-methylpyridine N-oxide (4-picoline N-oxide).

Experimental Protocol: Synthesis from 4-Methylpyridine N-Oxide

This protocol describes the synthesis of 2-Chloro-4-methylpyridine from 4-methylpyridine N-oxide using phosphorus oxychloride (POCl₃).

Materials:

-

4-Methylpyridine N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Organic solvent (e.g., dichloromethane, chloroform)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methylpyridine N-oxide in a suitable organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled solution with stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-Chloro-4-methylpyridine by vacuum distillation to yield the final product.

Yield: The yield for this reaction is typically in the range of 60-80%, depending on the specific reaction conditions and purification efficiency.

Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active molecules. This document provides a detailed experimental protocol for the Suzuki coupling of 2-chloro-4-methylpyridine with various arylboronic acids. While 2-chloropyridines can be challenging substrates due to the lower reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine (B92270) nitrogen, optimized conditions allow for efficient coupling.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-4-methylpyridine to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple to form the desired 2-aryl-4-methylpyridine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocols

Two generalized protocols are provided below: a conventional thermal method and a microwave-assisted method. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Conventional Thermal Suzuki Coupling

Materials:

-

2-Chloro-4-methylpyridine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453), toluene, DMF)

-

Degassed water (if using a biphasic solvent system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a dry reaction flask, add 2-chloro-4-methylpyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

-

Same as Protocol 1

-

Microwave reactor vials

Procedure:

-

In a microwave reaction vial, combine 2-chloro-4-methylpyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) for a set time (e.g., 15-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of 2-chloro-4-methylpyridine and closely related 2-chloropyridine (B119429) derivatives with various arylboronic acids.

Table 1: Suzuki Coupling of 2-Chloro-4-methylpyridine with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (4-(Methoxycarbonyl)phenyl)boronic acid | PdCl₂(dppf)·CH₂Cl₂ (12.5) | - | Na₂CO₃ (2M aq.) | Toluene | 100 | 17 | N/A |

| 2 | 4-Benzylphenyl boronic acid | N/A | N/A | N/A | N/A | N/A | N/A | 66 |

| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd Catalyst | Di-tert-butyl(trimethylsilyl)anylmethylphosphine | N/A | N/A | N/A | N/A | N/A |

N/A: Not explicitly available in the cited literature. The yield for entry 2 was reported for the synthesis of 4-methyl-2-(4-benzylphenyl)pyridine.[1]

Table 2: General Conditions for Suzuki Coupling of 2-Chloropyridines with Arylboronic Acids (Illustrative Examples)

| Entry | 2-Chloropyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloro-5-methylpyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | High |

| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 95 |

| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 71 |

| 4 | 2-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine (9) | KF | 1,4-Dioxane | 110 | 70-91 |

Mandatory Visualization

References

Application Notes and Protocols for the Sonogashira Reaction of 2-Chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Sonogashira cross-coupling reaction using 2-Chloro-4-methylpyridine as a substrate. The Sonogashira reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

Due to the relatively lower reactivity of aryl chlorides compared to bromides and iodides, the conditions for the Sonogashira coupling of 2-Chloro-4-methylpyridine require careful optimization.[3][4] Key factors for a successful reaction include the appropriate choice of palladium catalyst, ligand, copper(I) co-catalyst, base, and solvent.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for Sonogashira couplings of various aryl and heteroaryl chlorides, providing a basis for the rational design of experiments with 2-Chloro-4-methylpyridine.

Table 1: Typical Palladium Catalysts and Ligands for Sonogashira Coupling of Aryl Chlorides

| Palladium Source | Ligand | Comments |

| Pd(PPh₃)₄ | PPh₃ (in catalyst) | A common, commercially available catalyst.[4][5] |

| PdCl₂(PPh₃)₂ | PPh₃ (in catalyst) | Another widely used and stable palladium(II) precursor.[1] |

| Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald-type phosphine (B1218219) ligands (e.g., SPhos, XPhos) | Bulky, electron-rich ligands that are effective for activating C-Cl bonds.[5] |

| PdCl₂(dppf) | dppf | A bidentate phosphine ligand often used for challenging couplings.[1][5] |

Table 2: Common Bases, Solvents, and Co-catalysts

| Component | Examples | Role in the Reaction |

| Base | Et₃N, DIPEA, Cs₂CO₃, K₂CO₃, t-BuOK | Neutralizes the HX by-product and facilitates the deprotonation of the terminal alkyne.[1][5] |

| Solvent | THF, DMF, Toluene, Acetonitrile, Amines (e.g., Et₃N) | Solubilizes reactants and influences reaction rate and catalyst stability.[1][5] |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper(I) acetylide intermediate, which then transmetalates with the palladium complex.[1][5] |

Table 3: Exemplary Conditions for Sonogashira Coupling of Chloro-heterocycles

| Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Chloropyridine | Pd(PPh₃)₄ (5) | - | CuI (5) | Et₃N | Toluene | Reflux | 18 | ~80% conversion |

| 2-Chloro-5-nitropyridine | Pd(PPh₃)₄ (5) | - | CuI (5) | Et₃N | Toluene | Reflux | 2 | 78 |

| Chloro-imidazoles | Pd₂(dba)₃ or Pd(OAc)₂ (2-5) | SPhos or XPhos (4-10) | CuI (5-10) | Cs₂CO₃ or K₂CO₃ | DMF or Toluene | 50-120 | 12-24 | Varies |

Experimental Protocols

The following protocols are generalized procedures for the Sonogashira coupling of 2-Chloro-4-methylpyridine with a terminal alkyne. Optimization may be required for specific substrates to achieve the best results.

Protocol 1: Standard Conditions using a Phosphine Ligand

This protocol is a starting point for the coupling reaction and employs a commonly used palladium catalyst and amine base.

Materials:

-

2-Chloro-4-methylpyridine (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

-

Anhydrous and degassed solvent (e.g., Toluene, THF, or DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or sealed reaction vial, add 2-Chloro-4-methylpyridine, Pd(PPh₃)₄, and CuI.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Add the anhydrous, degassed solvent and the amine base.

-

Add the terminal alkyne to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature or heat to a temperature between 50-120 °C. The optimal temperature will depend on the reactivity of the terminal alkyne.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Conditions for Less Reactive Alkynes using a Buchwald Ligand

For more challenging couplings, the use of a more sophisticated ligand system can be beneficial.

Materials:

-

2-Chloro-4-methylpyridine (1.0 equiv)

-

Terminal alkyne (1.2 - 2.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

-

Buchwald ligand (e.g., SPhos or XPhos) (2-6 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

A strong inorganic base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous and degassed solvent (e.g., DMF or Toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask, combine 2-Chloro-4-methylpyridine, the terminal alkyne, the base, Pd₂(dba)₃, the Buchwald ligand, and CuI.

-

Thoroughly degas the flask by evacuating and backfilling with an inert gas three times.

-

Add the anhydrous and degassed solvent.

-

Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Visualizations

Sonogashira Reaction Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[5] The palladium cycle involves oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of the copper acetylide intermediate.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for setting up a Sonogashira reaction under an inert atmosphere.

Caption: A typical experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols: Synthesis of Sorafenib Utilizing a Chlorinated Pyridine Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorafenib (B1663141) is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Its synthesis involves the coupling of a substituted diaryl urea (B33335) moiety with a pyridine (B92270) ring system. While the specific use of 2-Chloro-4-methylpyridine in the synthesis of Sorafenib is not documented in readily available literature, a structurally related key intermediate, 4-chloro-N-methylpicolinamide, is widely employed. This document details the established synthetic protocols for Sorafenib utilizing 4-chloro-N-methylpicolinamide, providing comprehensive experimental procedures, quantitative data, and workflow diagrams.

Introduction

Sorafenib, chemically known as 4-(4-{[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino}phenoxy)-N-methylpyridine-2-carboxamide, is a crucial therapeutic agent in oncology.[1][2] Its mechanism of action involves the inhibition of several protein kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases and vascular endothelial growth factor (VEGF) receptors.[1] The synthesis of Sorafenib is a multi-step process that culminates in the formation of a diaryl urea linkage. A pivotal step in this synthesis is the etherification reaction between a substituted phenol (B47542) and a chlorinated pyridine derivative. This document outlines the synthetic route to Sorafenib, focusing on the preparation and reaction of the key intermediate, 4-chloro-N-methylpicolinamide.

Synthetic Workflow for Sorafenib

The synthesis of Sorafenib can be conceptually divided into three main stages:

-

Preparation of 4-chloro-N-methylpicolinamide: This involves the chlorination and amidation of a picolinic acid derivative.

-

Synthesis of the diaryl ether intermediate: This stage involves the coupling of 4-chloro-N-methylpicolinamide with 4-aminophenol (B1666318).

-

Final urea formation: The diaryl ether intermediate is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield Sorafenib.

Experimental Protocols and Data

Stage 1: Preparation of 4-chloro-N-methylpicolinamide

This stage involves the conversion of picolinic acid to its acid chloride, which is then amidated. The chlorination of the pyridine ring occurs concurrently with the acid chloride formation.

Protocol: A mixture of picolinic acid, thionyl chloride (SOCl₂), and a catalytic amount of dimethylformamide (DMF) in a suitable solvent like tetrahydrofuran (B95107) (THF) is heated.[3] After the reaction is complete, the mixture is cooled and reacted with an aqueous solution of methylamine (B109427) to yield 4-chloro-N-methylpicolinamide.[3]

| Reagent/Parameter | Value/Condition | Yield (%) | Reference |

| Step 1: Chlorination | |||

| Starting Material | Picolinic acid | [3] | |

| Reagents | SOCl₂ (3.5 equiv), THF, DMF (cat.) | [3] | |

| Temperature | 70°C | [3] | |

| Reaction Time | 16 hours | [3] | |

| Step 2: Amidation | |||

| Reagent | 40% aqueous methylamine | [3] | |

| Temperature | 0-3°C | [3] | |

| Reaction Time | 4 hours | 95 | [3] |

Table 1: Reaction conditions for the synthesis of 4-chloro-N-methylpicolinamide.

Stage 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

This step involves a nucleophilic aromatic substitution reaction to form the diaryl ether linkage.

Protocol: 4-aminophenol is dissolved in a solvent such as DMF, and a base like potassium tert-butoxide is added to form the phenoxide.[4] 4-chloro-N-methylpicolinamide and potassium carbonate are then added, and the mixture is heated.[4] After completion, the product is isolated by extraction.

| Reagent/Parameter | Value/Condition | Yield (%) | Reference |

| Starting Materials | 4-chloro-N-methylpicolinamide, 4-aminophenol | [4] | |

| Reagents | Potassium tert-butoxide, Potassium carbonate | [4] | |

| Solvent | DMF | [4] | |

| Temperature | 80-85°C | [4] | |

| Reaction Time | 8 hours | >80 | [4] |

Table 2: Reaction conditions for the synthesis of the diaryl ether intermediate.

Stage 3: Synthesis of Sorafenib (Urea Formation)

The final step is the formation of the urea linkage between the diaryl ether intermediate and the isocyanate.

Protocol: 4-(4-aminophenoxy)-N-methylpicolinamide is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a solvent such as dichloromethane.[2] The reaction proceeds at room temperature to yield Sorafenib.

| Reagent/Parameter | Value/Condition | Yield (%) | Reference |

| Starting Materials | 4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | [2] | |

| Solvent | Dichloromethane | [2] | |

| Temperature | Room Temperature | 92 | [2] |

Table 3: Reaction conditions for the final synthesis of Sorafenib.

Mechanism of Action: Kinase Inhibition

Sorafenib functions by targeting multiple kinases within cellular signaling pathways that are critical for tumor growth and angiogenesis. A simplified representation of its primary targets is shown below.

References

Application Notes and Protocols: 2-Chloro-4-methylpyridine as a Versatile Building Block for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyridine, also known as 2-chloro-4-picoline, is a pivotal heterocyclic intermediate in the synthesis of a diverse range of agrochemicals.[1] Its unique reactivity, stemming from the presence of a chlorine atom at the 2-position and a methyl group at the 4-position of the pyridine (B92270) ring, allows for various chemical modifications to produce potent herbicides and fungicides. The chlorine atom is susceptible to nucleophilic substitution, while the methyl group can be functionalized through oxidation or halogenation, providing multiple pathways for the elaboration of complex agrochemical structures.[1] This document provides detailed application notes and experimental protocols for the utilization of 2-chloro-4-methylpyridine in the synthesis of key agrochemical intermediates and final products.

Key Synthetic Transformations and Applications

The primary applications of 2-chloro-4-methylpyridine in agrochemical synthesis revolve around two main transformations:

-

Oxidation of the 4-methyl group to yield 2-chloro-4-pyridinecarboxylic acid, a crucial precursor for pyridine-based herbicides.

-

Halogenation of the 4-methyl group to produce 2-chloro-4-(halomethyl)pyridines, which are reactive intermediates for the synthesis of various fungicides and herbicides.

These transformations enable the incorporation of the 2-chloropyridine (B119429) moiety into larger molecules, imparting the desired biological activity.

Application Note 1: Synthesis of Pyridine-Based Herbicides via Oxidation

A significant application of 2-chloro-4-methylpyridine is in the production of pyridine carboxylic acid herbicides. These herbicides are effective against broadleaf weeds. The key synthetic step is the oxidation of the 4-methyl group to a carboxylic acid.

Diagram: Synthetic Pathway to 2-Chloro-4-pyridinecarboxylic Acid

Caption: Oxidation of 2-chloro-4-methylpyridine.

Experimental Protocol: Oxidation of 2-Chloro-4-methylpyridine to 2-Chloro-4-pyridinecarboxylic Acid

This protocol describes the oxidation of 2-chloro-4-methylpyridine using potassium permanganate (B83412).

Materials:

-

2-Chloro-4-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chloro-4-methylpyridine (0.1 mol) and water (200 mL).

-

Slowly add a solution of potassium permanganate (0.25 mol) in water (300 mL) to the flask while maintaining the temperature at 80-82°C.

-

After the addition is complete, continue stirring at this temperature for 30 minutes. The reaction mixture will turn into a brown-black suspension.

-

Cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings. If the solution is purple, add a small amount of sodium bisulfite until the color disappears.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.

-

The crude product will precipitate. Cool the mixture in an ice bath and collect the precipitate by filtration.

-

Recrystallize the crude product from a mixture of water and ethanol to obtain pure 2-chloro-4-pyridinecarboxylic acid.

Quantitative Data:

| Reactant | Molar Ratio | Product | Yield (%) |

| 2-Chloro-4-methylpyridine | 1.0 | 2-Chloro-4-pyridinecarboxylic acid | ~70-80 |

| Potassium permanganate | 2.5 |

Application Note 2: Synthesis of Fungicide Intermediates via Halogenation

The methyl group of 2-chloro-4-methylpyridine can be halogenated to produce 2-chloro-4-(chloromethyl)pyridine, a reactive intermediate used in the synthesis of various agrochemicals, including fungicides. This transformation is typically achieved through free-radical halogenation.

Diagram: Synthetic Pathway to 2-Chloro-4-(chloromethyl)pyridine

Caption: Halogenation of 2-chloro-4-methylpyridine.

Experimental Protocol: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

This protocol describes the chlorination of 2-chloro-4-methylpyridine using sulfuryl chloride (SO₂Cl₂).

Materials:

-

2-Chloro-4-methylpyridine

-

Sulfuryl chloride (SO₂Cl₂)

-

Benzoyl peroxide (radical initiator)

-

Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, dissolve 2-chloro-4-methylpyridine (1 mol) in THF (120 mL).

-

Under an inert atmosphere (e.g., argon), heat the solution to 80°C.

-

Slowly add sulfuryl chloride (0.5 mol) dropwise to the solution.

-

During the addition, add benzoyl peroxide (0.01 mol) in three portions.

-

After the addition is complete, stir the reaction mixture at 80°C for 3 hours.

-

Cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is neutral (pH ~7.0).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 2-chloro-4-(chloromethyl)pyridine.[2]

Quantitative Data:

| Reactant | Molar Ratio | Product | Yield (%) |

| 2-Chloro-4-methylpyridine | 1.0 | 2-Chloro-4-(chloromethyl)pyridine | ~79 |

| Sulfuryl chloride | 0.5 | ||

| Benzoyl peroxide | 0.01 |

Conclusion

2-Chloro-4-methylpyridine is a versatile and economically important building block for the agrochemical industry. The protocols outlined in these application notes provide a foundation for the synthesis of key intermediates for herbicides and fungicides. The reactivity of both the chloro and methyl substituents offers a rich platform for the development of novel and effective crop protection agents. Researchers are encouraged to adapt and optimize these methodologies for their specific synthetic targets.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling reactions of 2-chloro-4-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document outlines methodologies for common carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures from readily available starting materials.[1] 2-Chloro-4-methylpyridine is a versatile substrate for these transformations, offering a reactive handle for the introduction of a wide array of functional groups at the 2-position of the pyridine (B92270) ring. However, the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds often necessitates carefully optimized reaction conditions, including the use of specialized catalysts and ligands.[2] These notes offer a guide to effective protocols for the successful coupling of this important heterocyclic halide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] It is favored for its mild reaction conditions and the commercial availability and stability of boronic acids.

Comparative Data for Suzuki-Miyaura Coupling

While specific data for 2-chloro-4-methylpyridine is not extensively published, the following table summarizes typical conditions and expected yields for the coupling of analogous chloropyridines with various arylboronic acids. These serve as a strong starting point for optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | 2-Chloro-4-methylpyridine | 2-Chloro-4-methylpyridine | 2-Chloro-4-methylpyridine |

| Boronic Acid | Phenylboronic acid | 4-Methoxyphenylboronic acid | 3-Thienylboronic acid |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (2 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) |

| Base | K₂CO₃ (2 equiv) | Cs₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) |

| Solvent | Toluene (B28343)/H₂O (4:1) | 1,4-Dioxane | DMF |

| Temperature | 100 °C | 90 °C | 110 °C |

| Time | 16 h | 12 h | 18 h |

| Expected Yield | Moderate to Good | Good to Excellent | Good to Excellent |

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on common practices for the Suzuki-Miyaura coupling of chloropyridines.[3]

Materials:

-

2-Chloro-4-methylpyridine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-4-methylpyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the selected base (2.0-3.0 mmol, 2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

-

Add the degassed solvent (5-10 mL).

-

Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[1] This reaction is of great importance in the synthesis of pharmaceuticals, as the aniline (B41778) and arylamine moieties are common in biologically active molecules.

Comparative Data for Buchwald-Hartwig Amination

The following table presents typical conditions for the amination of 2-chloropyridines, which can be adapted for 2-chloro-4-methylpyridine. The choice of ligand is crucial for achieving high yields with the less reactive chloro substrate.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Amine | Morpholine | Aniline | Benzylamine |

| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | [Pd(IPr)(cinnamyl)Cl] (2 mol%) |

| Ligand | Xantphos (4 mol%) | BINAP (3 mol%) | None |

| Base | Cs₂CO₃ (1.4 equiv) | NaOtBu (1.2 equiv) | K₃PO₄ (2 equiv) |

| Solvent | Toluene | 1,4-Dioxane | t-BuOH |

| Temperature | 100 °C | 110 °C | 90 °C |

| Time | 18 h | 24 h | 16 h |

| Expected Yield | Good to Excellent | Good | Moderate to Good |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-chloro-4-methylpyridine.[4]

Materials:

-

2-Chloro-4-methylpyridine

-

Amine (primary or secondary)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor (1-2 mol%), the ligand (2-4 mol%), and the base (1.2-2.0 equiv) to an oven-dried Schlenk tube.

-

Add 2-chloro-4-methylpyridine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

-

Add the anhydrous, degassed solvent (5-10 mL).

-

Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (90-110 °C) for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a powerful route to substituted alkynes.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Comparative Data for Sonogashira Coupling

The following table illustrates typical reaction conditions for the Sonogashira coupling of 2-chloropyridines with terminal alkynes.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Alkyne | Phenylacetylene | 1-Hexyne | Trimethylsilylacetylene |

| Catalyst | Pd(PPh₃)₄ (2.5 mol%) | PdCl₂(PPh₃)₂ (3 mol%) | Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%) |

| Co-catalyst | CuI (5 mol%) | CuI (5 mol%) | CuI (5 mol%) |

| Base | Et₃N (2 equiv) | DIPA (2 equiv) | K₂CO₃ (2 equiv) |

| Solvent | DMF | THF | Acetonitrile |

| Temperature | 80 °C | 60 °C | 90 °C |

| Time | 12 h | 16 h | 10 h |

| Expected Yield | Good | Moderate to Good | Good |

Experimental Protocol: Sonogashira Coupling

This generalized protocol is based on established procedures for the Sonogashira coupling of chloro-heterocycles.[6]

Materials:

-

2-Chloro-4-methylpyridine

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Et₃N, DIPA)

-

Anhydrous, degassed solvent (e.g., DMF, THF)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (2-3 mol%) and CuI (5 mol%).

-

Add 2-chloro-4-methylpyridine (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and the anhydrous, degassed solvent (5-10 mL).

-

Add the base (2.0 equiv).

-

Stir the reaction mixture at the desired temperature (60-90 °C) for 10-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Other Palladium-Catalyzed Cross-Coupling Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the most common, other palladium-catalyzed reactions can also be applied to 2-chloro-4-methylpyridine.

-

Heck Coupling: This reaction couples the aryl chloride with an alkene.[7] Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or N-heterocyclic carbene (NHC), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or NMP at elevated temperatures.

-

Stille Coupling: This reaction involves the coupling of the aryl chloride with an organotin reagent.[8] It is often performed with a palladium catalyst such as Pd(PPh₃)₄ in a non-polar solvent like toluene or dioxane at high temperatures. The toxicity of organotin compounds is a significant drawback.

-

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl chloride.[8] It is known for its high reactivity and functional group tolerance. Palladium catalysts with phosphine ligands are typically used in solvents like THF or DMF.

-

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation using a cyanide source like K₄[Fe(CN)₆] or Zn(CN)₂.[9] This reaction often requires a palladium catalyst with a specialized ligand, a base, and a solvent mixture such as dioxane/water or MeCN/water.[10][11]

Conclusion

The palladium-catalyzed cross-coupling reactions of 2-chloro-4-methylpyridine provide a versatile and powerful platform for the synthesis of a diverse range of substituted pyridines. The choice of reaction conditions, particularly the catalyst, ligand, and base, is critical for achieving high yields and should be optimized for each specific substrate combination. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Chloro-4-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-methylpyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this starting material is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances in 2-Chloro-4-methylpyridine. RP-HPLC is a widely adopted technique for such analyses due to its high resolution and sensitivity.[3]

The method described herein is intended as a comprehensive starting point for method development and validation according to the International Council for Harmonisation (ICH) guidelines.[3]

Physicochemical Properties of 2-Chloro-4-methylpyridine

A summary of the key physicochemical properties of 2-Chloro-4-methylpyridine is presented in Table 1. These properties are fundamental to developing a suitable HPLC method.

Table 1: Physicochemical Properties of 2-Chloro-4-methylpyridine

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClN | [4] |

| Molecular Weight | 127.57 g/mol | [4] |

| Boiling Point | 194-195 °C | |

| Density | 1.142 g/mL at 25 °C | |

| Appearance | Colorless to light yellow liquid | [5] |

Experimental Protocols

Recommended HPLC Instrumentation and Reagents

-

HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a suitable starting point.[3]

-

Solvents: HPLC grade acetonitrile (B52724) and water.

-

Buffer: Phosphate (B84403) buffer or another suitable buffer for pH control.[3]

-

Standards: A well-characterized reference standard of 2-Chloro-4-methylpyridine and any known impurities.

Chromatographic Conditions

The following are recommended starting conditions for method development and may require optimization for specific applications.

Table 2: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Run Time | 25 minutes |

Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to obtain a concentration of 0.01 M. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Solution: Accurately weigh and dissolve a suitable amount of 2-Chloro-4-methylpyridine reference standard in a diluent (e.g., a 50:50 mixture of water and acetonitrile) to obtain a known concentration of approximately 0.5 mg/mL.[3]

-

Sample Solution: Prepare the sample solution by dissolving a known amount of the 2-Chloro-4-methylpyridine test substance in the same diluent as the standard solution to achieve a similar concentration.[3]

Method Validation Parameters

The developed HPLC method must be validated according to ICH guidelines. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) |

Data Presentation

The results of the method validation should be summarized in clear and concise tables.

Table 4: Example Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 50 | 125,430 |

| 100 | 251,050 |

| 250 | 628,900 |

| 500 | 1,255,800 |

| 750 | 1,884,500 |

| Correlation Coefficient (r²) | 0.9998 |

Table 5: Example Precision and Accuracy Data (at 100% test concentration)

| Replicate | Peak Area | % Recovery |

| 1 | 1,254,320 | 99.8% |

| 2 | 1,256,780 | 100.1% |

| 3 | 1,253,990 | 99.7% |

| 4 | 1,258,010 | 100.2% |

| 5 | 1,255,540 | 99.9% |

| 6 | 1,254,890 | 99.8% |

| Mean | 1,255,588 | 99.9% |

| %RSD | 0.15% |

Mandatory Visualization

Caption: Workflow for HPLC purity analysis of 2-Chloro-4-methylpyridine.

Conclusion

The described RP-HPLC method provides a reliable framework for the purity analysis of 2-Chloro-4-methylpyridine. The provided chromatographic conditions and validation parameters serve as a robust starting point for method development and routine quality control analysis in a pharmaceutical setting. Optimization of these conditions may be necessary depending on the specific impurities present and the instrumentation used.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylpyridine, also known as 2-chloro-4-picoline, is a critical heterocyclic building block in the synthesis of numerous pharmaceutical compounds and agrochemicals.[1][2][3] Its applications include the preparation of mGLUR5 modulators with potential as antipsychotics and TGR5 agonists.[1][3] This document provides detailed protocols for the large-scale synthesis of 2-Chloro-4-methylpyridine, focusing on prevalent and efficient methodologies. It includes a comparative analysis of different synthetic routes, quantitative data on yields and reaction conditions, and comprehensive experimental procedures.

Introduction

The industrial production of 2-Chloro-4-methylpyridine necessitates synthetic routes that are not only high-yielding but also cost-effective and scalable. Several methods for its preparation have been developed, primarily revolving around the chlorination of a substituted pyridine (B92270) ring. The choice of starting material and chlorinating agent significantly impacts the overall efficiency, cost, and environmental footprint of the synthesis. This document outlines the most common and industrially viable methods for the synthesis of 2-Chloro-4-methylpyridine.

Comparative Analysis of Synthetic Routes

The large-scale synthesis of 2-Chloro-4-methylpyridine can be achieved through several distinct pathways. The selection of a particular route often depends on the availability of starting materials, desired purity, and scalability. Below is a summary of the most common synthetic strategies.

| Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| 4-Methylpyridine (B42270) (4-Picoline) | N-Oxidizing Agent (e.g., H₂O₂), Phosphorus oxychloride (POCl₃) | Good | Readily available starting material.[1] | Multi-step process. |

| 2-Amino-4-methylpyridine (B118599) | Nitrite (B80452) (e.g., Sodium Nitrite), Acid (e.g., H₂SO₄, HCl), POCl₃ | ~32% (overall yield for a multi-step synthesis) | Direct route to the chloro-substituted pyridine.[4][5] | Potential for side reactions; handling of diazoniu |

| 2-Hydroxy-4-methylpyridine | Phosphorus oxychloride (POCl₃) | High (e.g., 98.7%) | High yield and direct conversion.[3] | Starting material may be less readily available or m |

Experimental Protocols

Method 1: From 4-Methylpyridine via N-Oxidation and Chlorination

This is a widely employed method for the industrial production of 2-Chloro-4-methylpyridine. The process involves two main steps: the N-oxidation of 4-methylpyridine followed by chlorination of the resulting N-oxide.

Step 1: Synthesis of 4-Methylpyridine-N-oxide

A common method for the N-oxidation of pyridines is the use of hydrogen peroxide in the presence of a catalytic amount of a ruthenium complex, which can result in high yields.

-

Reaction: 4-Methylpyridine is oxidized to 4-Methylpyridine-N-oxide.

-

Reagents: 4-Methylpyridine, Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O), Dichloromethane, Oxygen.

-

Procedure:

-

To a solution of 4-methylpyridine in dichloromethane, add a catalytic amount (e.g., 5 mol%) of RuCl₃·xH₂O.[6]

-

Bubble oxygen through the reaction mixture at room temperature for approximately 8 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up to isolate the 4-Methylpyridine-N-oxide. The yield for this step is reported to be around 93%.[6]

-

Step 2: Synthesis of 2-Chloro-4-methylpyridine

The chlorination of 4-Methylpyridine-N-oxide is typically achieved using phosphorus oxychloride (POCl₃).

-

Reaction: 4-Methylpyridine-N-oxide is chlorinated to yield 2-Chloro-4-methylpyridine.

-

Reagents: 4-Methylpyridine-N-oxide, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a suitable reaction vessel, carefully add phosphorus oxychloride to 4-Methylpyridine-N-oxide.

-

The reaction is often carried out in the presence of an organic nitrogen base at a controlled temperature, for instance, between -50°C and +50°C.[1]

-

The use of a basic organic nitrogen mixture can lead to a significantly higher yield of the desired product and fewer isomeric by-products.[1]

-

After the reaction is complete, the mixture is carefully quenched with cold water and neutralized with a base (e.g., ammonia).

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation to obtain pure 2-Chloro-4-methylpyridine.[1]

-

Method 2: From 2-Amino-4-methylpyridine

This method involves the conversion of the amino group to a chloro group via a diazotization reaction followed by chlorination.

-

Reaction: 2-Amino-4-methylpyridine is converted to 2-Chloro-4-methylpyridine.

-

Reagents: 2-Amino-4-methylpyridine, Acid (e.g., concentrated sulfuric acid, concentrated hydrochloric acid, or concentrated nitric acid), a Nitrite salt (e.g., sodium nitrite or potassium nitrite), Phosphorus oxychloride (POCl₃).[4]

-

Procedure:

-

Under cooling in an ice-salt bath, a nitrite aqueous solution is added dropwise to a mixture of 2-amino-4-methylpyridine and a concentrated acid.[4][5] The molar ratio of acid to 2-amino-4-methylpyridine can range from 1:0.5 to 1:5, and the molar ratio of nitrite to 2-amino-4-methylpyridine can be from 1:1 to 1:3.[4]

-

The reaction mixture is then warmed to 70-100°C for 15-30 minutes.[5]

-

After cooling, the pH is adjusted to 6.0-8.0, and the mixture is heated to 60°C.[4][5]

-

The resulting intermediate solid product is extracted with ethyl acetate (B1210297) and recrystallized.[4][5]

-

The isolated intermediate is then treated with phosphorus oxychloride (POCl₃), with a molar ratio of POCl₃ to the starting 2-amino-4-methylpyridine ranging from 1/3:1 to 3:1.[4]

-

The mixture is heated to 80-110°C and refluxed for 5-15 hours under stirring.[5]

-

After cooling, the reaction mixture is carefully added to cold water and ammonia (B1221849), maintaining the temperature between 20-35°C.[5]

-

The pH is adjusted to 10.0-11.5 with ammonia water, and the final product is obtained by vacuum distillation.[5]

-

Visualizations

Caption: Synthesis of 2-Chloro-4-methylpyridine from 4-Methylpyridine.

Caption: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-methylpyridine.

Purification and Characterization

The final product, 2-Chloro-4-methylpyridine, is typically a colorless to light yellow liquid.[3] Purification is most commonly achieved by vacuum distillation.[1][5]

Physical and Chemical Properties:

-

Molecular Formula: C₆H₆ClN

-

Molecular Weight: 127.57 g/mol

-

Boiling Point: 194-195 °C (lit.)

-

Density: 1.142 g/mL at 25 °C (lit.)

Characterization of the final product can be performed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm identity, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

-

The diazotization reaction can be exothermic and potentially hazardous if not properly controlled. Low temperatures must be maintained during the addition of the nitrite solution.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

The large-scale synthesis of 2-Chloro-4-methylpyridine is a well-established process with multiple viable routes. The choice between synthesis from 4-methylpyridine via its N-oxide or from 2-amino-4-methylpyridine will depend on factors such as raw material cost and availability, desired scale of production, and equipment availability. Both methods, when optimized, can provide good yields of the target compound. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of chemical and pharmaceutical development.

References

- 1. alkalimetals.com [alkalimetals.com]

- 2. 2-氯-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Chloro-4-methylpyridine|lookchem [lookchem.com]

- 4. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols: Regioselective Lithiation of 2-Chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the regioselective lithiation of 2-chloro-4-methylpyridine. This reaction is a critical transformation in synthetic organic chemistry, enabling the introduction of a wide range of electrophiles to create functionalized pyridine (B92270) derivatives, which are common scaffolds in pharmaceuticals and other bioactive molecules.

Introduction